molecular formula C18H19N3O2 B5202134 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone

Cat. No. B5202134
M. Wt: 309.4 g/mol
InChI Key: VUAWXOVDKSJYGY-UHFFFAOYSA-N
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Description

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone, also known as HPPH or Photochlor, is a photosensitizer that has been extensively studied for its application in photodynamic therapy (PDT). It has shown promising results in preclinical studies and has the potential to be used in the treatment of various types of cancers.

Mechanism of Action

The mechanism of action of 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone involves the production of ROS upon activation by light. The ROS generated by 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone can cause damage to cancer cells, leading to their destruction. 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been shown to be selective for cancer cells, meaning that it can target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone in lab experiments is its selectivity for cancer cells. This allows for the specific targeting of cancer cells while sparing normal cells. 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is also activated by light, which allows for precise control over its activation. However, one of the limitations of using 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone in lab experiments is the need for a light source to activate it. This can make it difficult to study 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone in vitro, as specialized equipment is needed.

Future Directions

There are several future directions for the study of 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone. One area of research is the optimization of its synthesis method to improve its yield and purity. Another area of research is the development of new formulations of 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone that can improve its delivery to cancer cells. Additionally, the use of 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the development of new photosensitizers based on the structure of 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is an area of interest for the development of new cancer treatments.

Synthesis Methods

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone can be synthesized through a multi-step process involving several chemical reactions. The first step involves the condensation of 4-aminobenzoic acid with 3-chloropropionyl chloride to form 4-(3-chloropropionylamino)benzoic acid. This is followed by the reaction of the latter with 1,2-diaminobenzene to form 2-{2-[(3-chloropropionyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone. Finally, the chloro group is replaced with a hydroxypropyl group through a substitution reaction using 1-chloro-2-propanol.

Scientific Research Applications

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been extensively studied for its application in PDT, a non-invasive cancer treatment that involves the use of a photosensitizer and light to destroy cancer cells. 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is activated by light of a specific wavelength, which causes it to produce reactive oxygen species (ROS) that can damage cancer cells. 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been shown to be effective in the treatment of various types of cancers, including head and neck, lung, breast, and prostate cancers.

properties

IUPAC Name

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-12-6-11-19-18-20-15-9-4-5-10-16(15)21(18)13-17(23)14-7-2-1-3-8-14/h1-5,7-10,22H,6,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAWXOVDKSJYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5528013

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